molecular formula C19H14N2O6S B2688020 N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797062-24-8

N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2688020
CAS No.: 1797062-24-8
M. Wt: 398.39
InChI Key: GTMYLQHILGFDSC-UHFFFAOYSA-N
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Description

N'-(2H-1,3-Benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety linked to a thiophen-methyl group substituted with a furan-2-carbonyl group. The ethanediamide bridge and aromatic heterocycles (benzodioxole, thiophen, furan) contribute to its molecular recognition properties, likely influencing hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c22-17(14-2-1-7-25-14)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-15(8-11)27-10-26-13/h1-8H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMYLQHILGFDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole, furan, and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Ethanediamide Linkages

  • QOD (Quinolinyl Oxamide Derivative): QOD shares the ethanediamide core and benzodioxol group but replaces the furan-thiophen moiety with a tetrahydroquinolinyl-ethyl chain. This structural variation enhances its selectivity for falcipain-2, a malaria protease, due to the quinoline group’s planar aromaticity and basic nitrogen, which may improve target binding .
  • ICD (Indole Carboxamide Derivative): ICD features an indole carboxamide group instead of ethanediamide.

Thiophen-Based Derivatives

  • Sulfonamide-Thiophen Compounds (): Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) exhibit sulfonamide groups instead of ethanediamide. Sulfonamides generally enhance metabolic stability but may reduce membrane permeability due to higher polarity.
  • SARS-CoV-2 PLpro Inhibitors (): Thiophen derivatives like (R)-5-Amino-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (53) prioritize cyclopentylamino groups for protease inhibition. In contrast, the target compound’s benzodioxol and furan-carbonyl groups may favor interactions with cysteine proteases (e.g., falcipain-2) over viral proteases .

Benzodioxol-Containing Analogues

  • 4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoic Acid () :
    This dual 5-lipoxygenase and prostaglandin E2 synthase inhibitor shares the benzodioxol group but incorporates a sulfonamide-biphenyl system. The target compound’s ethanediamide linker likely reduces acidity compared to the carboxylic acid in this analogue, which could enhance blood-brain barrier penetration .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Biological Target Notable Properties
Target Compound Ethanediamide Benzodioxol, Furan-carbonyl-thiophen Falcipain-2 (hypothesized) Balanced polarity, hydrogen-bonding capacity
QOD Ethanediamide Benzodioxol, Tetrahydroquinoline Falcipain-2 High selectivity, planar aromaticity
ICD Indole carboxamide Indole, Biphenyl-carbonyl Falcipain-2 Strong π-π stacking, lower solubility
Compound 100 () Sulfonamide Benzo[d]thiazolyl, Furan-sulfonamide Not specified High metabolic stability, polar
Compound 53 () Benzamide Cyclopentylamino-thiophen SARS-CoV-2 PLpro Viral protease inhibition, bulky substituents

Hydrogen-Bonding and Crystallography

The ethanediamide group in the target compound facilitates intermolecular hydrogen bonds, akin to patterns observed in benzimidazole derivatives ().

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that merges a benzodioxole moiety with a furan-thiophene derivative. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Benzodioxole Ring : Known for its ability to interact with various biological targets.
  • Furan and Thiophene Substituents : These heterocycles are often linked to anti-inflammatory and anticancer properties.

Chemical Formula : C17H18N2O5
Molecular Weight : 342.34 g/mol
IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds containing benzodioxole and furan rings possess significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells.

2. Anti-inflammatory Effects

The compound has been tested for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that might be beneficial in treating inflammatory diseases.

3. Anticancer Potential

Research indicates that derivatives of benzodioxole and furan can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for anticancer therapy.

The biological activity is primarily attributed to the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act on various receptors, influencing cellular responses related to growth and survival.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance, a study on substituted furan derivatives highlighted their analgesic and anti-inflammatory properties, reinforcing the potential therapeutic applications of compounds like this compound .

Case Studies

  • Anti-inflammatory Study :
    • A recent investigation explored the anti-inflammatory effects of similar compounds in animal models, showing a significant reduction in paw edema when treated with benzodioxole derivatives .
  • Anticancer Activity :
    • Another study evaluated the cytotoxic effects of furan-containing compounds against various cancer cell lines, revealing IC50 values indicating potent activity against breast and lung cancer cells .

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

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